5-Acetamido-6-sulfamoylquinoline-8-sulfonic acid

Description

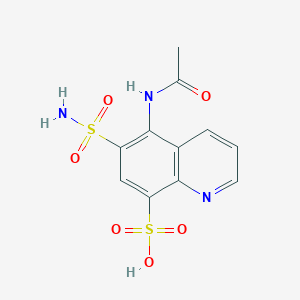

5-Acetamido-6-sulfamoylquinoline-8-sulfonic acid is a quinoline derivative characterized by three distinct functional groups:

- Sulfamoyl group at position 6, offering both hydrogen-bonding and electron-withdrawing properties.

- Sulfonic acid at position 8, enhancing hydrophilicity and solubility.

Its design leverages substituent positioning to optimize interactions with biological targets, a strategy observed in related quinoline derivatives .

Properties

CAS No. |

855765-78-5 |

|---|---|

Molecular Formula |

C11H11N3O6S2 |

Molecular Weight |

345.4 g/mol |

IUPAC Name |

5-acetamido-6-sulfamoylquinoline-8-sulfonic acid |

InChI |

InChI=1S/C11H11N3O6S2/c1-6(15)14-11-7-3-2-4-13-10(7)9(22(18,19)20)5-8(11)21(12,16)17/h2-5H,1H3,(H,14,15)(H2,12,16,17)(H,18,19,20) |

InChI Key |

WARWGMJFBSPEEQ-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)NC1=C(C=C(C2=C1C=CC=N2)S(=O)(=O)O)S(=O)(=O)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Acetamido-6-sulfamoylquinoline-8-sulfonic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Nitration: The starting material, quinoline, undergoes nitration to introduce a nitro group at the desired position.

Reduction: The nitro group is then reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

Acetylation: The amino group is acetylated using acetic anhydride to form the acetamido derivative.

Sulfonation: The quinoline ring is sulfonated using sulfur trioxide or chlorosulfonic acid to introduce the sulfonic acid group.

Sulfamoylation: Finally, the sulfamoyl group is introduced by reacting the compound with sulfamoyl chloride under appropriate conditions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Key considerations include:

Reaction Temperature and Pressure: Maintaining optimal temperature and pressure conditions to facilitate efficient reactions.

Catalysts and Reagents: Using suitable catalysts and reagents to enhance reaction rates and selectivity.

Chemical Reactions Analysis

Types of Reactions

5-Acetamido-6-sulfamoylquinoline-8-sulfonic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline derivatives with different oxidation states.

Reduction: Reduction reactions can convert the sulfonic acid group to a sulfonate or sulfinate group.

Substitution: The acetamido and sulfamoyl groups can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, hydrogen peroxide, and chromium trioxide are commonly used oxidizing agents.

Reducing Agents: Sodium borohydride, lithium aluminum hydride, and hydrogen gas in the presence of a catalyst.

Substitution Reagents: Halogenating agents, nucleophiles such as amines and thiols.

Major Products

Oxidation Products: Quinoline N-oxides, sulfonic acid derivatives.

Reduction Products: Sulfonates, sulfinates.

Substitution Products: Various substituted quinoline derivatives.

Scientific Research Applications

5-Acetamido-6-sulfamoylquinoline-8-sulfonic acid has a wide range of scientific research applications:

Chemistry: Used as a building block for the synthesis of complex organic molecules and heterocyclic compounds.

Biology: Investigated for its potential as a fluorescent probe for biological imaging and as a ligand in biochemical assays.

Medicine: Explored for its antimicrobial and anticancer properties, as well as its potential use in drug development.

Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 5-Acetamido-6-sulfamoylquinoline-8-sulfonic acid involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound can bind to enzymes, receptors, and other biomolecules, modulating their activity.

Comparison with Similar Compounds

Table 1: Substituent Positions and Functional Groups

Key Observations :

- Position 5 : Electron-withdrawing groups (e.g., sulfonic acid, nitro) enhance COMT inhibition by mimicking catechol pharmacophores . The acetamido group in the target compound may balance hydrogen bonding and steric effects.

- Position 6 : Sulfamoyl groups (target compound) introduce stronger hydrogen-bonding capacity compared to methylsulfanyl () or halogens ().

- Position 8 : Sulfonic acid (target compound) improves aqueous solubility over hydroxy groups () but may reduce membrane permeability.

Physicochemical Properties

Table 2: Solubility, logP, and Molecular Weight

| Compound Name | Molecular Weight (g/mol) | log10ws (Water Solubility) | logP | Molecular Volume (ml/mol) |

|---|---|---|---|---|

| This compound | ~350* | Estimated <-2.0 | ~1.5 | ~170** |

| 8-Hydroxy-7-iodoquinoline-5-sulfonic acid | 351.12 | -2.20 | 1.792 | 170.080 |

| N-(5-amino-6-methylsulfanylquinolin-8-yl)acetamide | 247.31 | Not reported | >2.0† | Not reported |

Notes:

Implications :

- The target compound’s sulfonic acid group likely enhances solubility over methylsulfanyl analogs () but may still lag behind purely nonpolar derivatives in membrane penetration.

- Higher molecular weight (~350 g/mol) may limit blood-brain barrier permeability, a consideration for CNS-targeted therapies.

Biological Activity

5-Acetamido-6-sulfamoylquinoline-8-sulfonic acid (CAS No. 855765-78-5) is a synthetic compound that belongs to the quinoline family, which is known for its diverse biological activities, particularly in medicinal chemistry. This article delves into the biological activity of this compound, emphasizing its mechanisms, potential therapeutic applications, and relevant research findings.

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₁₁N₃O₆S₂ |

| Molecular Weight | 345.4 g/mol |

| IUPAC Name | This compound |

| InChI Key | WARWGMJFBSPEEQ-UHFFFAOYSA-N |

| Canonical SMILES | CC(=O)NC1=C(C=C(C2=C1C=CC=N2)S(=O)(=O)O)S(=O)(=O)N |

Synthesis

The synthesis of this compound involves several key steps:

- Nitration of quinoline to introduce a nitro group.

- Reduction of the nitro group to an amino group.

- Acetylation of the amino group with acetic anhydride.

- Sulfonation using sulfur trioxide or chlorosulfonic acid.

- Sulfamoylation by reacting with sulfamoyl chloride.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. It has been particularly noted for its potential as an antimalarial agent , leveraging the known efficacy of quinoline derivatives in combating malaria .

The biological activity of this compound is attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : It may inhibit enzymes involved in metabolic pathways critical for pathogen survival.

- Apoptosis Modulation : The compound has been linked to the modulation of apoptosis pathways, potentially affecting cell death mechanisms in both cancerous and non-cancerous cells .

Case Studies and Research Findings

- Antimalarial Activity : A study highlighted the effectiveness of quinoline derivatives, including this compound, against Plasmodium falciparum, the parasite responsible for malaria. The compound demonstrated promising results in vitro, indicating a potential pathway for drug development.

- Antibacterial Evaluation : In another research effort, derivatives of quinoline were synthesized and tested for antibacterial properties. The results showed that modifications similar to those present in this compound could enhance antibacterial efficacy against Gram-positive and Gram-negative bacteria .

- Caspase Inhibition : The compound's ability to inhibit caspases has been explored, suggesting that it may provide therapeutic benefits in diseases characterized by excessive apoptosis, such as neurodegenerative disorders .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is essential to compare it with related compounds:

| Compound | Key Differences | Biological Activity |

|---|---|---|

| 5-Acetamido-6-sulfamoylquinoline | Lacks sulfonic acid group | Different reactivity |

| 6-Sulfamoylquinoline-8-sulfonic acid | Lacks acetamido group | Variations in activity |

| 5-Acetamidoquinoline-8-sulfonic acid | Lacks sulfamoyl group | Altered chemical behavior |

The presence of all three functional groups (acetamido, sulfamoyl, and sulfonic acid) distinguishes this compound from its analogs, contributing to its unique biological properties and potential applications in medicinal chemistry.

Q & A

Basic Research Questions

Q. How can researchers confirm the purity of 5-Acetamido-6-sulfamoylquinoline-8-sulfonic acid after synthesis?

- Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection at 254 nm is recommended for purity assessment. A reverse-phase C18 column and a mobile phase of acetonitrile:water (70:30 v/v) with 0.1% trifluoroacetic acid can resolve impurities. Calibration using a certified reference standard is critical for quantitation .

Q. What spectroscopic techniques are suitable for structural elucidation of this compound?

- Methodological Answer : Combine nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) with high-resolution mass spectrometry (HRMS). For NMR, deuterated dimethyl sulfoxide (DMSO-d₆) is ideal due to the compound’s solubility. Assign sulfonic acid protons cautiously, as they may exchange with solvent .

Q. How should stability studies be designed under varying pH conditions?

- Methodological Answer : Conduct accelerated stability testing in buffers (pH 2–9) at 40°C/75% relative humidity. Monitor degradation via UV-Vis spectroscopy and track sulfonic acid group stability using ion chromatography. Include a control group stored at –20°C for baseline comparison .

Advanced Research Questions

Q. How can contradictory results in the compound’s bioactivity assays be resolved?

- Methodological Answer : Re-evaluate assay conditions, including cell line selection (e.g., HEK293 vs. HeLa), solvent compatibility (DMSO concentration ≤0.1%), and interference from sulfonic acid groups in colorimetric assays. Validate findings using orthogonal methods like isothermal titration calorimetry (ITC) to confirm binding affinities .

Q. What strategies optimize synthetic yield while minimizing sulfamoyl group hydrolysis?

- Methodological Answer : Use anhydrous acetonitrile as the reaction solvent and maintain temperatures below 40°C during sulfamoylation. Introduce a protecting group (e.g., tert-butoxycarbonyl) on the acetamido moiety to prevent side reactions. Monitor reaction progress via thin-layer chromatography (TLC) with ninhydrin staining .

Q. How can structure-activity relationships (SAR) be systematically explored for this compound?

- Methodological Answer : Design a modular synthesis approach to vary substituents at positions 5 (acetamido) and 6 (sulfamoyl). Test derivatives in parallelized enzymatic assays (e.g., kinase inhibition) and use multivariate analysis to correlate electronic (Hammett constants) and steric (Taft parameters) effects with activity .

Q. What advanced analytical methods address challenges in quantifying trace sulfonic acid degradation products?

- Methodological Answer : Employ capillary electrophoresis (CE) coupled with tandem mass spectrometry (CE-MS/MS) for high-sensitivity detection. Optimize buffer composition (e.g., 20 mM borate, pH 9.2) to resolve sulfonic acid isomers. Use isotopically labeled internal standards (e.g., ¹³C-sulfonic acid) for precise quantitation .

Data Interpretation & Methodological Rigor

Q. How should researchers validate computational docking studies of this compound with target proteins?

- Methodological Answer : Cross-validate docking scores (AutoDock Vina, Glide) with experimental binding data (surface plasmon resonance). Account for sulfonic acid’s ionization state at physiological pH by parameterizing force fields appropriately. Perform molecular dynamics simulations (≥100 ns) to assess complex stability .

Q. What statistical approaches are recommended for reconciling variability in cytotoxicity assays?

- Methodological Answer : Apply mixed-effects modeling to account for batch-to-batch variability in compound synthesis. Use robust regression (e.g., Huber loss) to minimize outlier influence. Report 95% confidence intervals for IC₅₀ values and perform power analysis to determine sample size adequacy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.